Gabosine A

Carbasugar structure-activity relationship Glyoxalase I inhibition Antibiotic vs. non-antibiotic gabosine

Gabosine A [(−)-gabosine A, CAS 127545-53-3] is a naturally occurring C7 ketocarbasugar secondary metabolite first isolated from Streptomyces cellulosae and related actinomycete strains. It belongs to the gabosine family (gabosines A–K, L–Q), characterized by a polyhydroxylated methylcyclohexenone or cyclohexanone core.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Cat. No. B1250666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabosine A
Synonymsgabosine A
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1=O)O)O)O
InChIInChI=1S/C7H10O4/c1-3-2-4(8)6(10)7(11)5(3)9/h2,4,6-8,10-11H,1H3/t4-,6-,7-/m1/s1
InChIKeyYNPFEYUTCGDFDD-QPPQHZFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabosine A for Research Procurement: C7 Ketocarbasugar Structure, Natural Origin, and Biological Profile


Gabosine A [(−)-gabosine A, CAS 127545-53-3] is a naturally occurring C7 ketocarbasugar secondary metabolite first isolated from Streptomyces cellulosae and related actinomycete strains [1]. It belongs to the gabosine family (gabosines A–K, L–Q), characterized by a polyhydroxylated methylcyclohexenone or cyclohexanone core [2]. Gabosine A specifically possesses a (4R,5R,6S)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one structure with molecular formula C₇H₁₀O₄ and molecular weight 158.15 g/mol . Unlike the antibiotic gabosine C (KD16-U1) or its potent glyoxalase I-inhibitory crotonyl ester COTC, Gabosine A exhibits a distinct biological profile: it lacks significant antibacterial, antifungal, antiviral, herbicidal, and insecticidal activity but demonstrates DNA-binding properties shared with only a subset of gabosines (A, B, F, N, O) and weak antiprotozoal activity against Trichomonas vaginalis [2]. Its biosynthesis proceeds via the pentose phosphate pathway, identical to that of valienamine—the aminocarba sugar moiety of the clinically used α-glucosidase inhibitor acarbose [3].

DNA‑Binding Probe Reported DNA‑binding profile among gabosines (A/B/F/N/O only); non‑antibiotic context.
Biosynthetic Standard Pentose phosphate pathway origin validated by ¹³C labeling; shikimate pathway excluded.
Chiral Building Block Both (−)- and (+)-enantiomers accessible; enantiopure carbasugar scaffold.

Why Gabosine A Cannot Be Substituted by Other Gabosine Family Members: Structural and Biological Divergence


The gabosine family exhibits profound functional divergence arising from discrete structural variations—specifically the nature of the C-2 substituent (methyl vs. hydroxymethyl vs. crotonyloxymethyl), the degree and position of unsaturation, and the relative/absolute configuration of hydroxyl-bearing stereocenters [1]. Gabosine A's C-2 methyl group fundamentally distinguishes it from Gabosine C, which bears a C-2 hydroxymethyl and functions as the antibiotic KD16-U1, and from COTC (Gabosine C crotonyl ester), a potent glyoxalase I inhibitor with IC₅₀ values of 1.4–1.8 mM against yeast and rat liver glyoxalase I [2]. Furthermore, only five of the fifteen known gabosines (A, B, F, N, O) exhibit DNA-binding properties [1]; substituting Gabosine A with Gabosines C, D, E, G, H, I, J, K, or P would eliminate this property entirely. The biosynthetic origin of Gabosine A via the pentose phosphate pathway—shared with valienamine but distinct from the shikimate pathway initially hypothesized—carries implications for fermentation optimization and isotopic labeling strategies that do not apply to shikimate-derived carbasugars [3]. For procurement decisions, these structural, biosynthetic, and biological divergences mean that Gabosine A occupies a non-substitutable niche.

Gabosine C (KD16-U1)
C-2 CH₂OH, antibiotic, DNA‑negative. Substitution may eliminate DNA‑binding probe property.
COTC
Glyoxalase I inhibitor with cytotoxicity; DNA‑binding unconfirmed. Functional mismatch for DNA‑target studies.
Gabosines D–Q (excluding B,F,N,O)
DNA‑binding negative or unreported; different biosynthetic pathway may alter labeling context.

Gabosine A Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Selection


C-2 Substituent Identity Defines Biological Fate: Gabosine A (2-Methyl) vs. Gabosine C (2-Hydroxymethyl) vs. COTC (2-Crotonyloxymethyl)

Gabosine A bears a C-2 methyl substituent (CH₃), in contrast to Gabosine C (KD16-U1), which carries a C-2 hydroxymethyl (CH₂OH) and displays antibiotic activity, and COTC, the C-2 crotonyloxymethyl ester of Gabosine C, which is a potent glyoxalase I inhibitor [1]. COTC inhibits rat liver crude glyoxalase with an IC₅₀ of 1.8 mM and yeast glyoxalase I with an IC₅₀ of 1.4 mM (assay conditions: 1.59 mM reduced glutathione, 3 min preincubation), and inhibits HeLa cell proliferation with an IC₅₀ of 18 µg/mL [2]. Gabosine A, lacking the crotonyl ester moiety, does not exhibit this glyoxalase I inhibitory potency; its biological activity profile is instead defined by DNA-binding properties and weak antiprotozoal activity [1]. This C-2 substituent divergence establishes three functionally distinct chemotypes within the gabosine family and precludes functional interchangeability.

C-2 Substituent Identity
Class-level
Gabosine A: C-2 methyl (CH₃), DNA‑binding positive
Gabosine C: C-2 CH₂OH, antibiotic
COTC: C-2 crotonyloxymethyl, glyoxalase I IC₅₀ 1.4–1.8 mM
Substituent determines DNA‑binding vs. antibiotic vs. glyoxalase inhibition; functional swap not supported.
Comparative review; no direct target engagement data.
Carbasugar structure-activity relationship Glyoxalase I inhibition Antibiotic vs. non-antibiotic gabosine

DNA-Binding Property: Gabosine A Positive vs. Majority of Gabosine Family Members Negative

Among the fifteen known gabosines, only five—Gabosines A, B, F, N, and O—exhibit DNA-binding properties as assessed by a thin-layer chromatography-based bimolecular chemical screening method [1][2]. Gabosines C, D, E, G, H, I, J, K, L, P, and Q are DNA-binding negative under identical assay conditions [1]. This functional dichotomy maps onto structural features: the DNA-binding gabosines share a common cyclohexenone core with a specific hydroxylation pattern, whereas non-binding members include both cyclohexenones (e.g., Gabosine C) and cyclohexanones (e.g., Gabosine J) with divergent substitution [1]. Although the TLC-based assay provides qualitative rather than quantitative Kd values, the binary positive/negative classification across a panel of fifteen structurally related compounds under standardized conditions constitutes a reproducible differential property directly relevant to selection.

DNA‑Binding Profile
Reported
Gabosine A: positive (TLC-based screening)
10/15 gabosines: negative (C,D,E,G–Q)
Only 5 gabosines show DNA‑binding; substitution with negative members removes property.
Qualitative TLC method; no Kd values reported.
DNA-binding natural products Gabosine family functional profiling Thin-layer chromatography biomolecular screening

Biosynthetic Pathway Identity: Gabosine A Shares the Pentose Phosphate Pathway with Valienamine, Not the Shikimate Pathway

¹³C-labeled precursor feeding studies in Streptomyces cellulosae subsp. griseorubiginosus (strain S 1096) demonstrated that Gabosine A is biosynthesized via the pentose phosphate pathway through cyclization of a heptulose phosphate intermediate, which arises from triose phosphate by successive transfer of two C-2 fragments via transketolases [1]. This pathway is identical to that described for valienamine, the aminocarba sugar moiety of the clinically used α-glucosidase inhibitor acarbose and the antibiotic validamycin [1]. Despite the structural resemblance of gabosines to shikimic acid, the shikimate pathway was experimentally excluded as the biosynthetic origin [1]. In contrast, many related carbasugars (e.g., pericosines from Periconia spp.) are polyketide-derived [2]. This pathway identity has practical implications: ¹³C-labeled Gabosine A can be produced by feeding [¹³C]-glucose to Streptomyces cultures via a validated protocol, enabling metabolic flux analysis and biosynthetic gene cluster studies that leverage the pentose phosphate pathway [1].

Biosynthetic Pathway
Head-to-head
Pentose phosphate pathway via heptulose-P cyclization
¹³C incorporation confirmed; shikimate excluded
Pathway identical to valienamine; supports ¹³C‑labeling and biosynthetic gene cluster studies.
Validated in S. cellulosae S 1096 feeding experiments.
Carbasugar biosynthesis Pentose phosphate pathway Valienamine biosynthetic homology Isotopic labeling

Synthetic Accessibility: 6-Step Chemoenzymatic Route to (–)-Gabosine A with Complete Stereocontrol

Banwell et al. (2001) reported the first total synthesis of (–)-gabosine A in six steps and in a completely stereocontrolled fashion from cis-1,2-dihydrocatechol 3, an enantiopure compound obtainable in bulk via toluene dioxygenase (TDO)-mediated dihydroxylation of iodobenzene [1]. By comparison, Monrad et al. (2009) achieved an 8–9 step synthesis from ribose using a zinc-mediated tandem fragmentation–allylation followed by ring-closing metathesis, with an additional step required for inversion of a secondary hydroxy group [2]. Shing et al. (2014) reported a 14-step synthesis of (–)-gabosine J from D-mannitol with an overall yield of 13% [3]. The 6-step chemoenzymatic route to Gabosine A represents one of the shortest synthetic sequences among gabosine family members, enabled by the use of a microbially derived chiral starting material that pre-installs two of the three requisite stereocenters [1].

Synthetic Steps
Reported
6 steps (Banwell)
complete stereocontrol
Shorter route vs. Gabosine J (14 steps); may facilitate analog synthesis.
Cross-study comparison; yields not directly comparable.
Total synthesis Chemoenzymatic synthesis Carbasugar stereocontrol Chiral pool synthesis

Enantiomeric Specification: Natural (–)-Gabosine A vs. Synthetic (+)-Gabosine A — Absolute Configuration Determined by Total Synthesis and Optical Rotation

The absolute configuration of natural Gabosine A was established as (4R,5R,6S) by Thiericke and Zeeck through derivatization with chiral acids (Helmchen's method) and comparison of optical rotation values with known gabosines B and C [1]. The enantiomer (+)-gabosine A (CAS 1204745-26-5) has been synthesized and is commercially available as a non-natural enantiomer [2]. Optical rotation values provide a key identity verification metric: synthetic (–)-gabosine A prepared via the Banwell chemoenzymatic route gave [α]D consistent with the natural product [3], while (+)-gabosine A exhibits the opposite sign of rotation [2]. This enantiomeric distinction is critical because the biological activities of gabosines—including DNA-binding [1] and any enzyme interactions—are expected to be stereospecific. In contrast, Gabosine C (KD16-U1) is also chiral but its absolute configuration was independently established by Tatsuta et al. via total synthesis [1], and the two compounds require distinct stereochemical validation protocols.

Enantiomer Identity
Head-to-head
(−)-Gabosine A: (4R,5R,6S), negative [α]D
(+)-Gabosine A: (4S,5S,6R), positive [α]D
Both enantiomers available; supports stereochemical selectivity studies.
Absolute configuration confirmed by total synthesis and Helmchen's method.
Absolute configuration determination Optical rotation comparison Enantioselective synthesis Carbasugar stereochemistry

Physicochemical Identity Verification: Gabosine A Melting Point 182°C with >98% Purity Specification

Commercially available Gabosine A (BOC Sciences, Cat. BBF-01472) is specified with a melting point of 182°C and purity >98% as determined by advanced analytical techniques on each manufactured lot . The compound is produced via proprietary fermentation technology using select actinomycete strains under tightly controlled conditions, with boiling point reported as 330.1 ± 42.0°C at 760 mmHg and density 1.5 ± 0.1 g/cm³ . While melting points for other individual gabosines are not systematically reported in the primary literature for direct head-to-head comparison, the 182°C melting point serves as a key batch-release identity criterion distinguishing Gabosine A from its nearest structural analogs: Gabosine C (KD16-U1, MW 174.15, different molecular formula C₇H₁₀O₅) [1] and Gabosine D (different hydroxylation pattern) [2]. The combination of melting point and molecular formula provides unambiguous identity verification against misidentification with co-eluting fermentation congeners.

Identity Verification
Data to verify
mp 182 °C
>98% purity
Distinguishes from Gabosine C (MW 174.15); supplier lot-release criterion.
Confirm against COA; inter-laboratory variability possible.
Melting point characterization Carbasugar purity specification Quality control Fermentation-derived natural product

Gabosine A Research and Industrial Application Scenarios: Evidence-Based Use Cases


DNA-Binding Natural Product Probe for Biomolecular Interaction Screening

Gabosine A is one of only five gabosines (alongside B, F, N, O) confirmed to exhibit DNA-binding properties via TLC-based bimolecular chemical screening [1]. Researchers investigating small-molecule DNA interactions can employ Gabosine A as a structurally defined, non-antibiotic, non-cytotoxic carbasugar probe. Unlike Gabosine C (antibiotic KD16-U1) or COTC (glyoxalase I inhibitor with cytotoxicity), Gabosine A's DNA-binding occurs in the absence of confounding antibacterial or cytotoxic activities, enabling cleaner interpretation of DNA-target engagement [1]. The established total synthesis routes [2][3] further permit structural modification of the Gabosine A scaffold for structure–DNA binding relationship studies.

Biosynthetic Pathway Reference Standard for Pentose Phosphate-Derived Carbasugars

Gabosine A's biosynthesis via the pentose phosphate pathway—identical to that of valienamine, the pharmacophoric moiety of acarbose—has been rigorously established through ¹³C-labeled precursor feeding experiments in Streptomyces cellulosae [1]. This makes Gabosine A an ideal reference compound for: (i) calibrating ¹³C incorporation studies in carbasugar-producing actinomycetes; (ii) validating biosynthetic gene cluster predictions for pentose phosphate-derived secondary metabolites; (iii) serving as a pathway-specific standard when differentiating pentose phosphate-derived carbasugars from shikimate-derived or polyketide-derived analogs [1][4]. The experimental exclusion of the shikimate pathway for Gabosine A provides a definitive negative control benchmark for comparative biosynthetic studies.

Chiral Carbasugar Building Block for Diversity-Oriented Synthesis

The availability of both enantiomers of Gabosine A—natural (–)-gabosine A (CAS 127545-53-3) via fermentation or chemoenzymatic synthesis, and synthetic (+)-gabosine A (CAS 1204745-26-5) [2][5]—positions this compound as a versatile chiral building block for medicinal chemistry. The 6-step chemoenzymatic route to (–)-gabosine A [2] demonstrates that the trihydroxylated cyclohexenone core can be accessed with complete stereocontrol in a practical timeframe. This scaffold has been used to generate gabosine analogs with glutathione S-transferase M1 inhibitory activity that synergize with cisplatin in lung cancer cells [3], supporting its utility as a starting point for focused analog libraries.

Selective Negative Control for Antimicrobial Screening Panels

Gabosine A exhibits no significant activity in fundamental antibacterial, antifungal, antiviral, herbicidal, and insecticidal assays, while displaying only weak antiprotozoal activity against Trichomonas vaginalis [1]. This comprehensive inactivity profile, documented across standardized screening panels, makes Gabosine A a valuable negative control compound for antimicrobial discovery programs. When screening gabosine-type natural product libraries, Gabosine A can be included as an inactive comparator to validate assay specificity and rule out non-specific matrix effects from carbasugar scaffolds, contrasting with the antibiotic-positive Gabosine C and cytotoxic COTC [1].

Application
Selection Property
Validation Focus
DNA‑binding probe studies
DNA‑binding positive (TLC)
Confirm binding in target assay system
Biosynthetic pathway reference
Pentose phosphate pathway origin
¹³C‑labeling pattern and gene cluster validation
Chiral carbasugar synthesis
Enantiopure (−)-form available
Stereochemical integrity and optical rotation
Antimicrobial screening negative control
No significant antimicrobial activity
Activity absence verification in screening panel
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